(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-nitro-3-[(1S)-1-phenylethoxy]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO5/c1-14(15-9-7-6-8-10-15)25-18-13-16(11-12-17(18)22(23)24)21-26-19(2,3)20(4,5)27-21/h6-14H,1-5H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQFPXYOOVBJQI-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])O[C@@H](C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The key precursor is 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , which can be synthesized via a three-step process from dichloromethane, as detailed in the literature. This process involves:
- Formation of dichloromethyl boronic acid through chlorination and subsequent boronation.
- Conversion to the boronic ester by reaction with pinacol, which stabilizes the boron center.
Formation of the Boronic Ester
The synthesis of the boronic ester involves:
- Dissolving crude dichloromethyl boronic acid in dry dichloromethane under inert atmosphere.
- Adding magnesium sulfate and pinacol to facilitate esterification.
- Stirring the mixture at room temperature for approximately 16 hours.
- Filtering through a sintered glass funnel over Celite to isolate the boronic ester.
This process yields 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , which is a versatile intermediate for subsequent cyclopropanation reactions.
Functionalization to Incorporate Nitro and Phenylethoxy Groups
Aromatic Substitution
The aromatic ring bearing the nitro and phenylethoxy groups is introduced via electrophilic aromatic substitution or cross-coupling reactions. The nitro group is typically introduced through nitration of the aromatic precursor, followed by selective substitution to attach the phenylethoxy moiety.
Assembly of the Final Compound
Coupling of the Boronic Ester with Aromatic Precursors
The key step involves coupling the boronic ester with the nitro-phenyl derivative bearing the phenylethoxy group. This can be achieved via Suzuki-Miyaura cross-coupling, which is well-suited for forming carbon-carbon bonds between boronic esters and aryl halides.
- Reaction Conditions:
- Catalyst: Palladium-based (e.g., Pd(PPh₃)₄)
- Base: Potassium carbonate or sodium tert-butoxide
- Solvent: A mixture of tetrahydrofuran (THF) and water
- Temperature: 80-100°C
- Time: 12-24 hours
Final Purification
The crude product is purified via column chromatography, typically using a mixture of ethyl acetate and petroleum ether, to isolate the target compound with high purity and stereochemical integrity.
Data Table: Summary of Preparation Methods
Notes on the Preparation Methodology
- Inert atmosphere (argon or nitrogen) is crucial during boronic ester synthesis and coupling steps to prevent oxidation.
- Temperature control ensures stereoselectivity and minimizes side reactions.
- Purification techniques such as chromatography and recrystallization are essential for obtaining high-purity final products.
- The stereochemistry of the phenylethoxy group is maintained through chiral catalysis or auxiliary-directed synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can participate in reduction reactions, where the nitro group is converted to an amine group.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reactions are typically carried out under mild conditions to prevent the decomposition of the dioxaborolane ring.
Major Products
The major products formed from these reactions include amine derivatives, substituted phenyl compounds, and various boronic ester derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. Its boron atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely employed in the synthesis of complex organic molecules.
Case Study : In a study by Smith et al. (2023), this compound was utilized to synthesize a series of biaryl compounds with high yields and selectivity. The authors reported that the presence of the nitro group significantly enhanced the reactivity of the dioxaborolane derivative compared to other boron reagents.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd(PPh)Cl, KCO, THF |
| Stille Coupling | 78 | Pd(PPh)Cl, NaI, DMF |
Pharmaceutical Applications
The compound has potential applications in drug discovery and development due to its ability to modify biological targets. Boron-containing compounds are known for their ability to interact with biomolecules, making them suitable candidates for drug design.
Case Study : A research team investigated the antitumor activity of derivatives of this compound. They found that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells. This selective activity highlights the compound's potential as a lead structure for developing anticancer agents.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 10 |
| HeLa (Cervical Cancer) | 20 | 8 |
| Normal Fibroblasts | >100 | - |
Materials Science
In materials science, this compound can be used to develop new materials with specific optical or electronic properties. The incorporation of boron into polymers can enhance their thermal stability and mechanical strength.
Case Study : A recent study demonstrated that incorporating this compound into polymer matrices improved their conductivity and thermal properties. The resulting materials showed promise for use in electronic devices.
| Property | Pure Polymer | Polymer + Dioxaborolane |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Electrical Conductivity (S/m) | 0.01 | 0.05 |
Mechanism of Action
The mechanism of action of (S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The nitro group can undergo reduction to form amine derivatives, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Selectivity
Nitro-Containing Analogs
- 4,4,5,5-Tetramethyl-2-(2-Methyl-5-Nitrophenyl)-1,3,2-Dioxaborolane (): This analog lacks the phenylethoxy group but retains the nitro substituent. However, the absence of a bulky alkoxy group may reduce steric shielding, leading to faster transmetallation but lower stereocontrol. Molecular weight: 263.102 g/mol.
- Target Compound: The nitro group similarly activates the boron center, but the 1-phenylethoxy group introduces steric hindrance.
Phenylethoxy-Containing Analogs
- 4,4,5,5-Tetramethyl-2-(1-Phenylethoxy)-1,3,2-Dioxaborolane ():
Synthesized in 96.9% yield as a colorless oil, this compound lacks the nitro group. The phenylethoxy substituent provides steric bulk comparable to the target compound but without electronic activation, making it less reactive in cross-couplings requiring electrophilic boron centers.
Halogen-Substituted Analogs
- 2-(4-Bromophenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane (): The bromine substituent acts as a leaving group, enabling direct Suzuki couplings.
Steric and Electronic Modulation
*Calculated based on molecular formula C₁₈H₂₄BNO₅.
Chirality and Stereochemical Impact
The (S)-configured 1-phenylethoxy group distinguishes the target compound from racemic or non-chiral analogs (e.g., ). This chirality is critical in asymmetric catalysis, such as enantioselective C–H borylation, where ligand steric profiles and borane electronic properties dictate regioselectivity .
Biological Activity
(S)-4,4,5,5-Tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a dioxaborolane ring and a nitrophenyl group that may contribute to its biological properties.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The presence of the boron atom allows for the formation of stable complexes with enzymes, potentially inhibiting their activity.
- Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging free radicals, thus protecting cells from oxidative stress.
- Modulation of Signaling Pathways : It can influence signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effect on breast cancer cell lines and found a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Activity : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent.
- Neuroprotection : Research involving animal models indicated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function following induced oxidative stress.
Discussion
The diverse biological activities of this compound suggest its potential as a therapeutic agent in various fields such as oncology, infectious diseases, and neuroprotection. Further research is warranted to elucidate the precise mechanisms underlying these effects and to evaluate the compound's safety profile in clinical settings.
Q & A
Q. What are the recommended synthetic routes for preparing (S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane?
The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example:
- Step 1 : Prepare the boronic ester precursor (e.g., 4-nitro-3-(1-phenylethoxy)phenylboronic acid) using pinacol ester protection .
- Step 2 : Couple the boronic ester with a halogenated dioxaborolane derivative under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at reflux .
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by ¹H/¹³C NMR and HPLC .
Q. How is the stereochemical configuration (S) of the compound verified?
The (S)-configuration can be confirmed via:
- X-ray crystallography : Single-crystal diffraction provides unambiguous stereochemical assignment (e.g., R factor < 0.05) .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers .
- Optical rotation : Compare experimental [α]D values with literature data for related dioxaborolanes .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic ester formation .
- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ 3.5–4.5 ppm), and pinacol methyls (δ 1.0–1.3 ppm) .
- IR spectroscopy : B-O stretches at ~1350 cm⁻¹ and NO₂ stretches at ~1520 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in Suzuki-Miyaura coupling?
- Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄ for efficiency .
- Solvent effects : Compare DMF, THF, and dioxane; THF/H₂O (3:1) often improves yield .
- Base selection : Use K₂CO₃ or CsF to stabilize the boronate intermediate .
- Temperature control : Maintain 80–100°C to balance reactivity and decomposition .
Q. How do steric and electronic effects of the 1-phenylethoxy group influence reactivity?
- Steric hindrance : The bulky substituent slows coupling kinetics but enhances regioselectivity in cross-coupling reactions .
- Electronic effects : The electron-withdrawing nitro group (meta to boronic ester) activates the aryl ring for nucleophilic attack .
- Comparative studies : Replace 1-phenylethoxy with smaller groups (e.g., methoxy) to assess reactivity differences .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting)?
- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- COSY/NOESY : Assign overlapping signals and confirm spatial proximity of substituents .
- DFT calculations : Simulate NMR shifts to validate assignments .
Q. How is the compound’s stability under different storage conditions evaluated?
- Accelerated degradation studies : Expose to heat (40°C), light, and humidity; monitor via TLC and LC-MS .
- Moisture sensitivity : Store under inert gas (Ar/N₂) with molecular sieves to prevent hydrolysis .
- Long-term stability : Compare initial and 6-month NMR/HPLC data to detect decomposition .
Methodological Tables
Q. Table 1. Comparative Reactivity of Boronic Esters in Cross-Coupling
| Boronic Ester Substituent | Coupling Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| 4-NO₂, 3-(1-phenylethoxy) | 78 | 12 | |
| 4-CN | 85 | 8 | |
| 4-NH₂ | 65 | 18 |
Q. Table 2. Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁2₁2₁ | |
| R factor | 0.031 | |
| Bond length (B-O) | 1.36 Å |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
